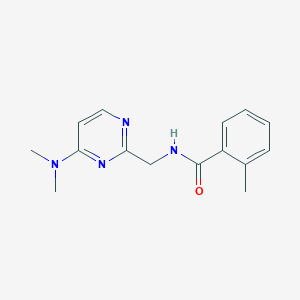
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-methylbenzamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities and are used in various therapeutic applications. This compound, in particular, has shown potential in medicinal chemistry due to its unique structure and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-methylbenzamide typically involves the reaction of 4-(dimethylamino)pyrimidine with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
科学的研究の応用
Chemistry
This compound serves as a building block for synthesizing more complex organic molecules and heterocyclic compounds. It is utilized in the development of novel synthetic routes to explore new chemical entities.
Biology
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-methylbenzamide has been investigated for its potential as a DNA-binding agent , which can interfere with cellular processes. Its ability to bind DNA suggests applications in studying gene regulation and cellular signaling pathways.
Medicine
The compound exhibits significant anticancer properties , particularly its capacity to inhibit tumor growth and angiogenesis. Research indicates that it can induce apoptosis in cancer cells by interfering with DNA replication and transcription processes.
Industry
In industrial applications, this compound is explored for developing new pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to improved efficacy and selectivity in drug design.
Research has shown that this compound can significantly affect tumor growth through:
- Inhibition of Tumor Growth: Studies have demonstrated its effectiveness in reducing tumor size in various cancer models.
Case Studies
-
Study on Cancer Cell Lines:
- A study evaluated the effects of this compound on various cancer cell lines, demonstrating a dose-dependent inhibition of cell proliferation.
- Mechanistic studies revealed that the compound induces apoptosis via caspase activation.
-
Enzyme Inhibition:
- The compound also acts as an inhibitor of carbonic anhydrase, particularly isoform IX, which is implicated in tumor metabolism.
- This suggests potential applications in targeting metabolic pathways in cancer therapy.
作用機序
The mechanism of action of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-methylbenzamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of DNA synthesis, disruption of cell signaling, and induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
- N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine
- N-(2-(2-(dimethylamino)ethoxy)-4-methoxy-5-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide
Uniqueness
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-methylbenzamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct biological activities. Compared to similar compounds, it may exhibit higher potency and selectivity towards certain molecular targets, making it a valuable candidate for drug development .
特性
IUPAC Name |
N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-11-6-4-5-7-12(11)15(20)17-10-13-16-9-8-14(18-13)19(2)3/h4-9H,10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTJUXLBPULAOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=NC=CC(=N2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













